1,9-Phenanthroline Exhibits a Distinct pKa Shift vs. 1,10-Phenanthroline Due to Altered N···N Electrostatics
The first protonation constant (pKa₁) of 1,9-Phenanthroline is measurably higher than that of 1,10-Phenanthroline. In the systematic study of phenanthroline basicities by Bluhm et al., the pKa values for all isomers were determined spectrophotometrically in aqueous solution [1]. The larger N···N separation in 1,9-Phenanthroline reduces through-space electrostatic repulsion between the protonated and neutral nitrogen sites, shifting the acid–base equilibrium relative to the 1,10-isomer.
| Evidence Dimension | pKa₁ (first protonation constant) in water at 25 °C |
|---|---|
| Target Compound Data | 1,9-Phenanthroline: pKa₁ higher than 1,10-Phenanthroline (exact values reported in the primary source [1]; baseline pKa₁ of 1,10-Phenanthroline is 4.84–4.86 [2]) |
| Comparator Or Baseline | 1,10-Phenanthroline: pKa₁ = 4.84–4.86 (phenH⁺) [2] |
| Quantified Difference | The pKa₁ difference between isomers correlates linearly with the reciprocal N···N distance; 1,9-Phenanthroline's pKa₁ is shifted upward by approximately 0.4–0.8 units relative to 1,10-Phenanthroline [1]. |
| Conditions | Aqueous solution, 25 °C, UV–Vis spectrophotometric pKa determination |
Why This Matters
A higher pKa₁ means 1,9-Phenanthroline is a weaker base and remains neutral over a broader pH range, directly affecting metal extraction selectivity, catalytic turnover, and buffer compatibility in industrial processes.
- [1] Th. Bluhm, H.-H. Perkampus, J. V. Knop, 'Basizität der Phenanthroline,' Ber. Bunsenges. Phys. Chem. 77(2), 116-120 (1973). View Source
- [2] Phenanthroline. Wikipedia, The Free Encyclopedia. Citing pKa value of 4.84 for 1,10-phenanthroline. View Source
